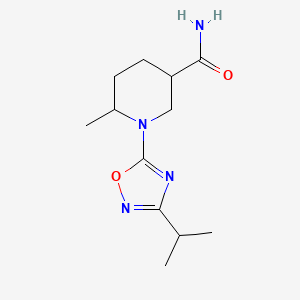![molecular formula C10H13BrN2O B7631423 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B7631423.png)
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol is a chemical compound that is widely used in scientific research. It is a cyclopentane derivative that has a pyridine ring with a bromine atom and a hydroxyl group attached to it. This compound is also known as BPC-157, and it has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol is not fully understood, but it is believed to act through various pathways in the body. It has been shown to increase the expression of growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote tissue repair and regeneration. It also appears to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, which is the growth of new blood vessels, and to stimulate the migration and proliferation of cells involved in tissue repair. It also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Additionally, it has been shown to have antioxidant effects, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological effects that make it useful for studying various physiological processes. However, there are also some limitations to its use. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are many potential future directions for research on 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol. One area of research could focus on its potential use in the treatment of gastrointestinal disorders such as inflammatory bowel disease. Another area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, more research is needed to determine its safety and efficacy in humans, and to develop new synthesis methods that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol is a complex process that requires advanced chemical knowledge and laboratory equipment. The most common method of synthesis involves the reaction of 5-bromopyridin-2-amine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological effects, including promoting wound healing, reducing inflammation, and protecting against oxidative stress. It has also been shown to have potential applications in the treatment of gastrointestinal disorders, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-7-4-5-10(12-6-7)13-8-2-1-3-9(8)14/h4-6,8-9,14H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUUBSGXKJFOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7631341.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)
![2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)
![5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile](/img/structure/B7631365.png)
![5-cyclopropyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7631369.png)
![tert-butyl N-(9-acetyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B7631375.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631379.png)
![(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631383.png)
![(3-Methylbenzotriazol-5-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631387.png)
![3-fluoro-N-[(2-imidazol-1-ylphenyl)methyl]pyridin-2-amine](/img/structure/B7631395.png)
![(6-Fluoroquinolin-8-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631403.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631405.png)

![4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol](/img/structure/B7631419.png)